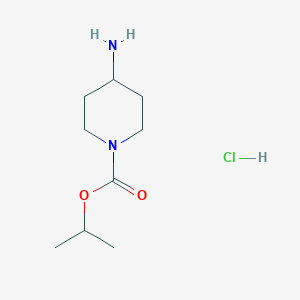

Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride

Description

Historical Context and Discovery

The development of propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride emerged from the broader historical evolution of piperidine chemistry, which has been a cornerstone of pharmaceutical research for several decades. The piperidine ring system, originally discovered and characterized in the 19th century, has undergone extensive structural modifications to yield compounds with enhanced biological activities and improved chemical properties. The specific development of 4-aminopiperidine derivatives gained momentum during the late 20th and early 21st centuries as researchers recognized their potential as versatile pharmaceutical intermediates. The introduction of carboxylate ester functionalities, particularly isopropyl esters, represented a strategic advancement in optimizing the physicochemical properties of these molecules for enhanced bioavailability and metabolic stability.

The systematic exploration of 4-aminopiperidine carboxylates coincided with advances in automated high-throughput screening methodologies that identified these compounds as potent modulators of various biological processes. Research conducted by pharmaceutical companies and academic institutions has demonstrated that structural modifications at the 4-position of the piperidine ring, combined with appropriate ester functionalization, can yield compounds with remarkable selectivity and potency against specific molecular targets. The hydrochloride salt formation represents a further refinement in compound development, addressing challenges related to chemical stability, crystallization behavior, and formulation compatibility that are essential for both research applications and potential therapeutic development.

Properties

IUPAC Name |

propan-2-yl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEPTQIJIRCAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the esterification of 4-aminopiperidine-1-carboxylic acid with isopropanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Substituted piperidine derivatives.

Hydrolysis: 4-aminopiperidine-1-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Antidepressant Properties

Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride has been investigated for its analgesic and antidepressant effects. Piperidine derivatives are known to interact with neurotransmitter systems, making them suitable candidates for treating conditions like chronic pain and depression. For instance, studies have shown that modifications in the piperidine structure can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .

Synthesis of Antipsychotic Medications

This compound serves as a versatile scaffold in the synthesis of antipsychotic drugs. The structural features of piperidines allow for the development of compounds that modulate dopamine receptor activity, essential for managing schizophrenia and other psychotic disorders. Research indicates that derivatives of 4-aminopiperidine show promise in this area, leading to the development of new medications with improved efficacy and reduced side effects .

Chemical Synthesis Applications

Building Block for Complex Molecules

this compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as alkylation and acylation, facilitates the creation of complex molecular architectures. This characteristic is particularly valuable in medicinal chemistry where diverse functional groups are often required .

Catalysis in Organic Reactions

The compound has been explored as a catalyst or co-catalyst in several organic reactions. Its piperidine ring can stabilize transition states, thereby enhancing reaction rates and selectivity. Studies have demonstrated its effectiveness in facilitating hydrogenation reactions, which are crucial for synthesizing saturated compounds from unsaturated precursors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine Derivatives

The compound is compared to three structurally related molecules:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: The benzyl derivative (CAS: 120278-07-1) lacks a hydrochloride counterion and has a bulkier aromatic group, which may reduce solubility compared to the target compound . The dihydrochloride analogue (CAS: 1170480-45-1) features an additional amino group and two HCl molecules, increasing its molecular weight and polarity .

Physicochemical Properties :

- The benzyl derivative’s melting point (68°C) suggests solid-phase stability under ambient conditions, whereas data for the target compound remains unreported .

- The dihydrochloride’s higher molecular weight (259.17 g/mol) may influence pharmacokinetic properties like diffusion rates .

Synthetic Pathways: Similar compounds (e.g., benzyl derivatives) are synthesized via nucleophilic substitution or carbamate formation, often using reagents like thionyl chloride or potassium carbonate .

Biological Activity

Introduction

Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, a well-known heterocyclic compound. Its structure includes:

- Piperidine Ring : Provides a basic framework that is crucial for biological activity.

- Amino Group : Enhances interaction with biological targets.

- Carboxylate Moiety : Imparts solubility and stability in physiological conditions.

Antimicrobial Activity

Research has demonstrated that compounds containing piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antibacterial activity .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. The IC50 values for AChE inhibition can be as low as 2 µM, suggesting potent activity .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines such as IL-1β from macrophages. This effect is particularly relevant in conditions characterized by chronic inflammation, where modulation of the NLRP3 inflammasome pathway may play a therapeutic role .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. These studies reveal how modifications in the chemical structure can enhance or diminish biological activity. For example:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 2.14 ± 0.003 | |

| Compound B | Antibacterial | <10 | |

| Compound C | IL-1β Inhibition | 19.4 ± 0.4 |

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Receptors : The compound binds to specific receptors or enzymes, altering their activity.

- Modulation of Signaling Pathways : It influences various intracellular signaling cascades, particularly those associated with inflammation and cell death.

- Structural Flexibility : The piperidine ring allows for conformational changes that enhance binding affinity to target proteins.

Q & A

Basic Questions

Q. How is Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride structurally characterized, and what analytical methods are recommended for its identification?

- Methodological Answer : The compound can be identified via high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₉H₁₉ClN₂O₂, MW: 222.713 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve its piperidine and propan-2-yl ester moieties. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous structural determination, especially to resolve stereochemistry or hydrogen bonding patterns in crystalline forms .

Q. What are the primary safety precautions for handling this compound in laboratory settings?

- Methodological Answer : While direct toxicological data are limited, structural analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate) suggest handling with NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Immediate decontamination protocols include flushing eyes with water (15 minutes) and washing skin with soap. Work under a fume hood to minimize inhalation risks, and store in airtight containers away from moisture .

Q. What is the synthetic route for this compound?

- Methodological Answer : The compound is synthesized via carbamate formation between 4-aminopiperidine and propan-2-yl chloroformate, followed by hydrochloride salt precipitation. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. Purification involves recrystallization from ethanol/water mixtures, with final purity (>95%) verified by reversed-phase HPLC using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for hydrochloride salts of piperidine derivatives?

- Methodological Answer : Discrepancies in hydrogen-bonding networks or lattice parameters can arise from solvent inclusion or polymorphism. Use SHELXD for phase determination and SHELXL for refinement, employing twin refinement if twinning is suspected. Pair experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate hydrogen-bonding interactions and charge distribution .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH guidelines). Use HPLC to track degradation products (e.g., hydrolysis of the carbamate group). Buffered solutions (pH 1–12) can identify pH-sensitive sites. Lyophilization or formulation with excipients (e.g., cyclodextrins) may enhance stability in aqueous media .

Q. How does the hydrochloride salt form influence the compound’s bioavailability in preclinical models?

- Methodological Answer : Compare solubility and logP values of the free base versus hydrochloride salt using shake-flask methods. Assess in vitro permeability via Caco-2 cell monolayers and in vivo pharmacokinetics in rodent models. The hydrochloride salt typically improves aqueous solubility, but ion-pairing effects may reduce membrane permeability, requiring formulation adjustments (e.g., nanoemulsions) .

Q. What computational methods predict the compound’s potential toxicity in absence of empirical data?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) to predict acute toxicity endpoints. Molecular docking against cytochrome P450 enzymes (e.g., CYP3A4) can identify metabolic activation pathways. In silico genotoxicity assays (e.g., Ames test predictions) using Derek Nexus or LeadScope are recommended for early risk assessment .

Q. How can researchers differentiate this compound from structurally similar analogs in complex mixtures?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to target unique fragmentation patterns (e.g., m/z 222 → 154 for the hydrochloride ion). High-field NMR (600 MHz) with ¹H-¹⁵N HSQC can resolve amine proton environments. Differential scanning calorimetry (DSC) distinguishes polymorphic forms from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.